molecular formula C18H16N4O5 B2637748 N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) CAS No. 512796-41-7

N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide)

Cat. No.: B2637748
CAS No.: 512796-41-7
M. Wt: 368.349
InChI Key: VHPAAFSLZFXBJZ-UHFFFAOYSA-N
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Description

N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with phenoxyacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of high-energy materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,2,5-oxadiazole-3,4-diylbis(2-chloroacetamide)
  • N,N’-1,2,5-oxadiazole-3,4-diylbis(2-bromoacetamide)
  • N,N’-1,2,5-oxadiazole-3,4-diylbis(2-iodoacetamide)

Uniqueness

N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) is unique due to the presence of phenoxyacetamide groups, which impart specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential therapeutic effects compared to its halogenated counterparts .

Properties

IUPAC Name

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c23-15(11-25-13-7-3-1-4-8-13)19-17-18(22-27-21-17)20-16(24)12-26-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPAAFSLZFXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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